molecular formula C15H13FN2O4 B187326 N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide CAS No. 6193-60-8

N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B187326
CAS RN: 6193-60-8
M. Wt: 304.27 g/mol
InChI Key: XRWKKWKUZDFZQD-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPA is a white crystalline powder that is soluble in organic solvents and is used in the synthesis of various chemical compounds. In

Mechanism Of Action

The mechanism of action of FNPA is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. FNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

FNPA has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial activity against various bacterial and fungal strains. FNPA has also been shown to have anti-inflammatory activity by reducing the production of inflammatory mediators. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. FNPA has also been shown to have potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

FNPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in the synthesis of various chemical compounds. It has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, FNPA also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on FNPA. One area of interest is the development of FNPA-based biosensors for the detection of various biomolecules. FNPA has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of FNPA and its potential applications in these areas. Additionally, the synthesis of new FNPA derivatives with improved properties and biological activities is an area of ongoing research.

Synthesis Methods

The synthesis of FNPA involves the reaction of 4-fluoro-3-nitroaniline with 4-methylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain FNPA. This method has been optimized to improve the yield and purity of FNPA.

Scientific Research Applications

FNPA has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. FNPA has been used in the synthesis of various chemical compounds that have potential applications in drug discovery and development. It has also been studied for its potential use as a fluorescent probe and in the development of biosensors.

properties

CAS RN

6193-60-8

Product Name

N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C15H13FN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)

InChI Key

XRWKKWKUZDFZQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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